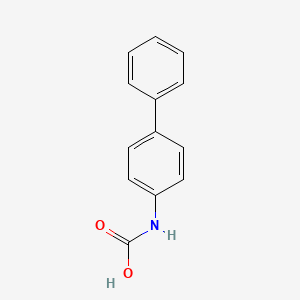

4-Biphenylcarbamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

78281-06-8 |

|---|---|

Formule moléculaire |

C13H11NO2 |

Poids moléculaire |

213.23 g/mol |

Nom IUPAC |

(4-phenylphenyl)carbamic acid |

InChI |

InChI=1S/C13H11NO2/c15-13(16)14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14H,(H,15,16) |

Clé InChI |

NVBRGPJUOMAWIN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)O |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C=O)O |

Synonymes |

N-hydroxy-4-formylaminobiphenyl NHFAB |

Origine du produit |

United States |

Méthodes De Préparation

Mechanism and Conditions

The palladium catalyst facilitates oxidative addition of 4-bromobiphenyl, followed by CO insertion and nucleophilic attack by water. Key parameters include:

- Catalyst : Bis(triphenylphosphine)palladium dichloride [PdCl₂(PPh₃)₂] and excess triphenylphosphine (PPh₃).

- Conditions : 115°C, 8 bar CO pressure, and aqueous K₂CO₃ as a base.

Hydrolysis of Benzyl 4-Biphenylcarbamate

This method involves synthesizing the benzyl ester intermediate via palladium-catalyzed coupling, followed by ester hydrolysis.

Synthesis of Benzyl 4-Biphenylcarbamate

The ester is prepared using a palladium-mediated coupling reaction:

Hydrolysis to 4-Biphenylcarbamic Acid

Benzyl esters are typically hydrolyzed under acidic or hydrogenolytic conditions:

- Reagents : HBr in acetic acid or catalytic hydrogenation (H₂/Pd-C).

- Conditions : Room temperature to reflux, depending on the method.

| Step | Reactants/Conditions | Yield | Reference |

|---|---|---|---|

| Ester Synthesis | 4-Bromobiphenyl, benzyl carbamate, KOH | 83% | |

| Hydrolysis | HBr/AcOH or H₂/Pd-C | Not reported |

Advantages : High selectivity for the benzyl ester intermediate. Limitations : Hydrolysis yields require optimization for the free acid.

Key Challenges and Optimization Strategies

Catalyst Efficiency

Palladium catalysts require precise ligand tuning. For example, cBRIDP ligand enhances coupling efficiency in benzyl carbamate synthesis, while PPh₃ improves carbonylation rates.

Purity Control

- Ester Hydrolysis : Residual benzyl groups may require chromatographic purification.

- Byproduct Mitigation : Alkaline workups (e.g., NaOH) help neutralize HCl in carbonylation reactions.

Comparative Analysis of Methods

Industrial and Academic Relevance

Q & A

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent choice, assay type). Use clustered data analysis (e.g., mixed-effects models) to account for nested observations . Validate findings via orthogonal assays:

- In vitro : Cytotoxicity screening (MTT assay) in multiple cell lines.

- In vivo : Acute toxicity studies in model organisms (OECD guidelines).

Reference EPA’s biphenyl toxicity assessment frameworks for dose-response modeling .

Q. What methodologies are suitable for assessing the ecological impact of this compound when degradation data are unavailable?

- Methodological Answer : Employ predictive tools:

- QSAR Models : Estimate biodegradability and bioaccumulation potential using software like EPI Suite.

- Microcosm Studies : Simulate environmental fate in soil/water systems under controlled conditions.

- Collaborative Data Sharing : Partner with ecotoxicology labs to fill data gaps (e.g., persistence, mobility) .

Q. How can experimental reproducibility be enhanced for studies involving this compound?

- Methodological Answer : Document protocols exhaustively, including reagent batch numbers, instrument calibration details, and environmental conditions (temperature, humidity). Use pre-registration platforms (e.g., Open Science Framework) to publish methodologies upfront. For data validation, share raw datasets and employ independent replication cohorts .

Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound bioactivity studies?

- Methodological Answer : Apply meta-analysis techniques to aggregate data across studies. Use Bayesian models to quantify uncertainty and adjust for batch effects. For high-dimensional data (e.g., omics), apply principal component analysis (PCA) or machine learning (e.g., random forests) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.